molecular formula C10H14N2O B13330532 2-Methoxy-4-(pyrrolidin-3-YL)pyridine

2-Methoxy-4-(pyrrolidin-3-YL)pyridine

Cat. No.: B13330532
M. Wt: 178.23 g/mol
InChI Key: PQAIEHOXMQICRV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyrrolidin-3-yl)pyridine is a pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a pyrrolidin-3-yl substituent at the 4-position of the pyridine ring. The methoxy group is an electron-donating substituent that enhances solubility and influences electronic properties, while the pyrrolidine moiety (a saturated five-membered ring containing one nitrogen atom) may improve bioavailability and binding affinity to biological targets through hydrogen bonding or hydrophobic interactions .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-4-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-10-6-8(3-5-12-10)9-2-4-11-7-9/h3,5-6,9,11H,2,4,7H2,1H3

InChI Key

PQAIEHOXMQICRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-3-YL)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyrrolidin-3-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-Methoxy-4-(pyrrolidin-3-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to these targets, while the methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy group in this compound enhances solubility compared to electron-withdrawing groups (e.g., -Cl, -NO₂) in analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid . Pyrrolidine vs. Phenyl: The pyrrolidine ring may confer better membrane permeability than bulky phenyl groups in compounds like 2-amino-4-(2-chloro-5-phenyl)pyridines .

Melting Points :

  • Chlorinated phenyl-pyridine derivatives exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding) . The target compound likely has a lower melting point owing to its flexible pyrrolidine moiety.

Biological Activity: Amino- and chloro-substituted pyridines (e.g., 2-amino-4-chloro derivatives) show antimicrobial and antitumor activities, possibly due to DNA intercalation or enzyme inhibition .

Biological Activity

2-Methoxy-4-(pyrrolidin-3-YL)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H14N2O. The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it has been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard treatments .

Compound Target Bacteria MIC (µg/mL) Standard Treatment MIC (µg/mL)
This compoundMRSA0.13 - 0.255Vancomycin (0.5 - 1)
Other Pyridine DerivativesVarious3.12 - 12.5Ciprofloxacin (2)

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX-2 inhibition were found to be significantly lower than those of traditional anti-inflammatory drugs like celecoxib, indicating a promising therapeutic potential .

Compound COX Inhibition IC50 (µmol) Standard Drug IC50 (µmol)
This compound0.04 ± 0.02Celecoxib (0.04 ± 0.01)

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The methoxy group enhances lipophilicity, allowing better membrane penetration, while the pyrrolidine moiety may facilitate binding to protein targets such as receptors and enzymes involved in inflammation and infection pathways .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyridine and pyrrolidine rings can significantly influence the biological activity of the compound. For example, introducing different substituents on the pyridine ring has led to enhanced antibacterial properties against resistant strains .

Key Findings:

  • Substituent Effects : The presence of electron-donating groups on the pyridine ring increases antimicrobial potency.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can modulate binding affinity and selectivity towards biological targets.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : In a study involving infected mice models, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Inflammation Models : In carrageenan-induced paw edema assays, administration of the compound showed a marked decrease in edema formation, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-4-(pyrrolidin-3-YL)pyridine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling reactions between methoxy-substituted pyridine precursors and pyrrolidine derivatives. For example, tert-butyldimethylsilyl (TBS) protecting groups are often used to stabilize reactive intermediates during functionalization of the pyrrolidine ring (e.g., tert-butyldimethylsilyloxy-methylpyrrolidine in and ). A stepwise approach includes:

  • Step 1 : Protection of the pyrrolidin-3-yl group with TBS to prevent undesired side reactions.
  • Step 2 : Nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce the methoxy-pyridine moiety.
  • Step 3 : Deprotection under mild acidic conditions (e.g., TBAF) to yield the final product.
  • Key intermediates include halogenated pyridines (e.g., 2-chloro-4-iodopyridine derivatives in ) and protected pyrrolidines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the methoxy group (-OCH3_3) and pyrrolidine ring integration. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while pyrrolidine protons show multiplet splitting ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for intermediates with protecting groups (e.g., TBS in ).
  • X-ray Crystallography : Resolves stereochemistry and confirms molecular geometry, as demonstrated for structurally similar pyridine derivatives ( ) .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate polar intermediates like hydroxylated byproducts ( ).
  • Recrystallization : Ethanol/water mixtures are effective for removing residual solvents or unreacted starting materials (e.g., tert-butyl-dimethylsilane byproducts in ).
  • HPLC : For chiral resolution, reverse-phase HPLC with C18 columns and acetonitrile/water buffers ensures high purity (>99%, as in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For example:

  • If 1^1H NMR suggests unexpected splitting, employ 1^1H-13^13C HSQC to confirm coupling patterns.
  • Compare experimental IR stretching frequencies (e.g., C-O in methoxy groups) with DFT-calculated values ( ).
  • Use single-crystal XRD (as in ) to resolve ambiguities in stereochemistry or bond angles .

Q. What is the role of protecting groups in the synthesis of pyrrolidine-pyridine hybrids?

  • Methodological Answer : Protecting groups like TBS (tert-butyldimethylsilyl) prevent undesired reactions at reactive sites (e.g., pyrrolidine N-H during coupling). For example:

  • TBS-protected pyrrolidines () enable selective functionalization of the pyridine ring.
  • Deprotection with TBAF or HCl/MeOH ensures high yields without degrading the methoxy group.
  • Alternatives like Boc (tert-butoxycarbonyl) may be explored for acid-sensitive intermediates .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to analyze frontier orbitals (HOMO/LUMO) and charge distribution. Compare with XRD data ( ) to validate accuracy.
  • Molecular Docking : Screen against biological targets (e.g., insect GABA receptors, as in ) to predict binding affinities.
  • Solvent Effects : Use COSMO-RS to model solvation effects on reactivity in polar solvents .

Q. How to analyze the supramolecular interactions in the crystal structure of this compound?

  • Methodological Answer :

  • XRD Analysis : Identify hydrogen bonds (e.g., N-H···O between pyrrolidine and methoxy groups) and π-π stacking interactions (pyridine rings in ).
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., C-H···π contacts) using software like CrystalExplorer.
  • Thermal Analysis (DSC/TGA) : Correlate melting points (e.g., 178°C in ) with lattice stability .

Q. What in silico strategies evaluate the bioactivity of this compound?

  • Methodological Answer :

  • QSAR Modeling : Train models on pyridine derivatives (e.g., agrochemicals in ) to predict insecticidal or fungicidal activity.
  • ADMET Prediction : Use SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity.
  • Target Fishing : Employ PharmMapper to identify potential protein targets (e.g., acetylcholinesterase for insect growth regulation) .

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